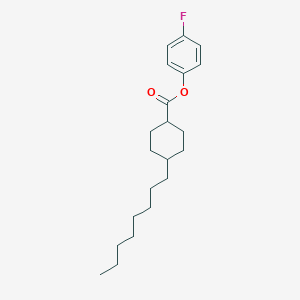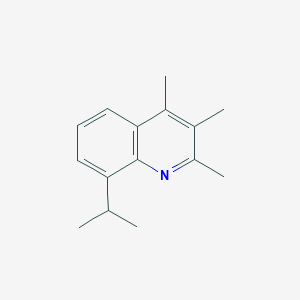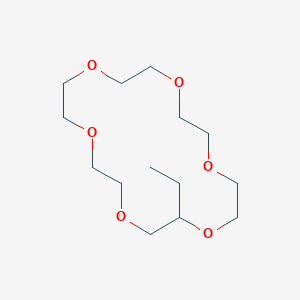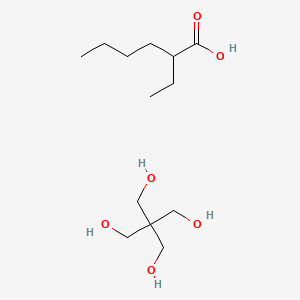
4-Fluorophenyl 4-octylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl 4-octylcyclohexane-1-carboxylate is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexane ring, which is further substituted with an octyl chain and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate typically involves the esterification of 4-fluorophenyl cyclohexane-1-carboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide, under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-fluorophenyl 4-octylcyclohexane-1-carboxylic acid.
Reduction: Formation of 4-fluorophenyl 4-octylcyclohexane-1-methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl 4-octylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions, while the octyl chain can insert into hydrophobic regions of proteins or membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
- Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
- 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
Comparison: 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate is unique due to its long octyl chain, which imparts distinct hydrophobic properties compared to other similar compounds. This feature enhances its ability to interact with lipid membranes and hydrophobic protein regions, making it particularly useful in applications involving biological systems and drug delivery.
Properties
CAS No. |
79912-86-0 |
|---|---|
Molecular Formula |
C21H31FO2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(4-fluorophenyl) 4-octylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H31FO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21(23)24-20-15-13-19(22)14-16-20/h13-18H,2-12H2,1H3 |
InChI Key |
PHLIHTHZZLGEKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)



![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)




![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)



![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
